molecular formula C12H16O2 B1466549 Methyl 3-(3,4-dimethylphenyl)propanoate CAS No. 1030628-12-6

Methyl 3-(3,4-dimethylphenyl)propanoate

Cat. No.: B1466549
CAS No.: 1030628-12-6
M. Wt: 192.25 g/mol
InChI Key: CRZSGKCQHZIPJG-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dimethylphenyl)propanoate: is an organic compound belonging to the ester family. It is characterized by a methyl ester functional group attached to a propanoic acid backbone, with a 3,4-dimethylphenyl substituent on the third carbon of the propanoate chain. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(3,4-dimethylphenyl)propanoate can be synthesized through the esterification of 3-(3,4-dimethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3,4-dimethylphenyl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 3-(3,4-dimethylphenyl)propanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Hydrolysis: 3-(3,4-dimethylphenyl)propanoic acid and methanol.

    Reduction: 3-(3,4-dimethylphenyl)propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-(3,4-dimethylphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and fragrances.

Biology and Medicine: In biological research, this compound can be used to study ester hydrolysis and enzyme-catalyzed reactions. It may also serve as a model compound for investigating the pharmacokinetics and metabolism of ester-containing drugs.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its derivatives may be used in the formulation of perfumes and flavoring agents due to their aromatic properties.

Comparison with Similar Compounds

  • Methyl 3-(3,4-dimethoxyphenyl)propanoate
  • Methyl 3-(4-methoxyphenyl)propanoate
  • Methyl 3-(4-hydroxyphenyl)propanoate

Comparison: Methyl 3-(3,4-dimethylphenyl)propanoate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and physical properties. Compared to its analogs with methoxy or hydroxy substituents, the dimethyl derivative may exhibit different solubility, boiling points, and reactivity profiles.

Properties

IUPAC Name

methyl 3-(3,4-dimethylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-4-5-11(8-10(9)2)6-7-12(13)14-3/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZSGKCQHZIPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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